molecular formula C27H25N3O3S B2847845 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681268-31-5

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B2847845
CAS No.: 681268-31-5
M. Wt: 471.58
InChI Key: QXKIYRMPAQYNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a synthetic organic compound featuring a complex molecular architecture based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core with a 5,5-dioxido substituent . This structure is furnished with a 2,4-dimethylphenyl group on the pyrazole ring and a 2,2-diphenylacetamide moiety, defining its unique physicochemical properties and potential for interaction with biological targets. While the specific biological profile and mechanism of action for this precise compound are not yet fully characterized in the scientific literature, its core structure is highly relevant in medicinal chemistry. Compounds based on the thienopyrazole scaffold, particularly those with sulfonyl (dioxido) groups, are frequently investigated for their diverse pharmacological activities and are common in drug discovery research . The presence of the diphenylacetamide group further suggests potential as a valuable intermediate or a candidate for high-throughput screening in various biochemical assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate in organic synthesis or as a standard in analytical method development.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-13-14-24(19(2)15-18)30-26(22-16-34(32,33)17-23(22)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKIYRMPAQYNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds :

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substituents: 3,4-dichlorophenyl (aryl), thiazolyl (heterocyclic). Features: Twisted dihedral angle (61.8°) between aryl and thiazol rings; forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) . Comparison: The thiazolyl group offers a smaller heterocyclic core than thienopyrazole, reducing steric bulk. Chlorine atoms increase electronegativity but lack the sulfone’s polarity.

3-Chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (, ID: 396723-70-9): Substituents: 2-methylphenyl (pyrazole), chloro-propanamide. Comparison: Shares the thienopyrazole core but lacks the sulfone group and diphenylacetamide.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide ():

  • Substituents: Dichlorophenyl (aryl), pyrazolyl.
  • Comparison: The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound.

Substituent Effects on Properties

Compound Core Structure Key Substituents Notable Features
Target Compound Thieno[3,4-c]pyrazole 2,4-Dimethylphenyl, Diphenylacetamide Sulfone group enhances polarity; diphenyl increases lipophilicity and steric bulk.
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Hydrogen-bonded dimers; smaller heterocycle with high electronegativity.
3-Chloro-N-[2-(2-methylphenyl)-thienopyrazol-3-yl]propanamide Thieno[3,4-c]pyrazole 2-Methylphenyl, Chloro-propanamide Flexible propanamide chain; absence of sulfone reduces polarity.

Research Findings

  • Crystal Packing : The target compound’s sulfone group may promote hydrogen bonding (e.g., S=O⋯H interactions) similar to inversion dimers observed in thiazolyl acetamides . However, steric hindrance from diphenyl groups could disrupt close-packing compared to smaller substituents like chloro or methyl.
  • Coordination Chemistry: Acetamide derivatives are known ligands (); the diphenylacetamide’s bulky aromatic system may hinder metal coordination compared to thiazolyl or propanamide analogs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, microwave-assisted synthesis (50–100°C, 1–3 hours) can reduce side reactions compared to conventional reflux methods . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) is critical for isolating the target compound from by-products like unreacted diphenylacetic acid or dimerized intermediates. Yield improvements (from ~45% to >70%) have been reported using iterative Design of Experiments (DoE) frameworks to identify optimal conditions .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to verify substituent positions and stereochemistry) and high-resolution mass spectrometry (HR-MS) (to confirm molecular formula) is essential. For example, the thieno[3,4-c]pyrazole core produces distinct NMR shifts at δ 3.2–4.1 ppm (diastereotopic protons in the 4,6-dihydro ring) and δ 7.1–7.8 ppm (aromatic protons from diphenylacetamide) . X-ray crystallography (via SHELXL ) can resolve ambiguities in stereochemistry, particularly for the sulfone group (5,5-dioxido) and substituent orientations.

Q. How can solubility and stability profiles be systematically evaluated for preclinical studies?

  • Methodological Answer : Use HPLC-UV to assess solubility in biorelevant media (e.g., PBS, simulated gastric fluid) and accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation pathways. For instance, the sulfone group may hydrolyze under acidic conditions, necessitating pH-adjusted formulations . Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using positive controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Meta-analysis of raw data (e.g., dose-response curves) can identify outliers due to solvent effects (DMSO >0.1% may artifactually modulate activity) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystallographic structures of target proteins (PDB entries). Focus on the diphenylacetamide moiety, which may occupy hydrophobic pockets, and the thienopyrazole sulfone group, which could form hydrogen bonds with catalytic residues . MD simulations (GROMACS) over 100+ ns can validate binding stability .

Q. What experimental approaches elucidate the mechanism of metabolic degradation in vivo?

  • Methodological Answer : Use LC-MS/MS to identify metabolites in liver microsome incubations (human/rat). For example, cytochrome P450-mediated oxidation of the 2,4-dimethylphenyl group may produce hydroxylated derivatives. Isotopic labeling (e.g., ¹⁴C at the acetamide carbonyl) tracks metabolic pathways . Reaction phenotyping with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarifies enzymatic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.